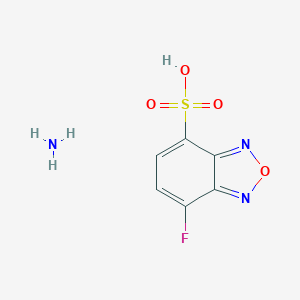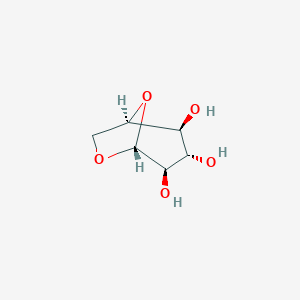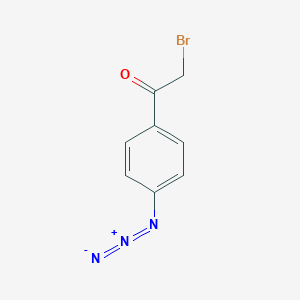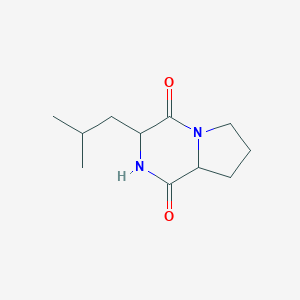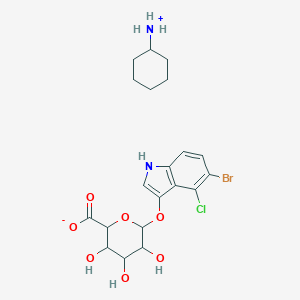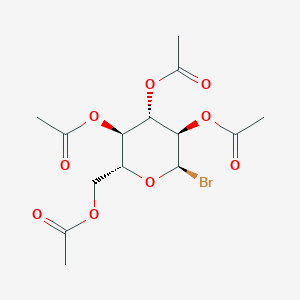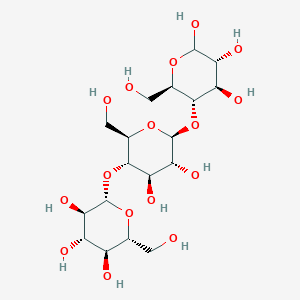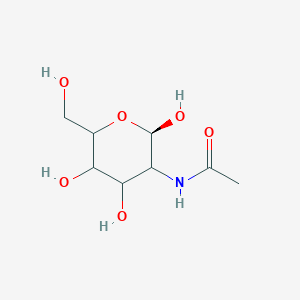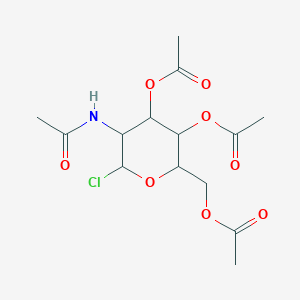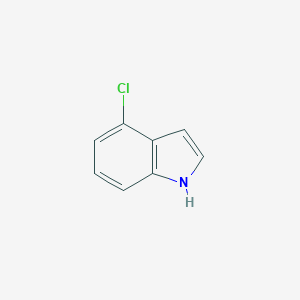
Fructose
Overview
Description
Fructose, commonly known as fruit sugar, is a simple ketonic monosaccharide found in many plants. It is often bonded to glucose to form the disaccharide sucrose. This compound is one of the three dietary monosaccharides, along with glucose and galactose, that are absorbed directly into the bloodstream during digestion . It is the sweetest naturally occurring carbohydrate, approximately 1.7 times sweeter than sucrose .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fructose can be prepared by hydrolysis of sucrose in the presence of invertase or dilute sulfuric acid . Another method involves the enzymatic conversion of glucose to this compound using glucose isomerase .
Industrial Production Methods: High this compound syrup can be synthesized from starch or inulin using enzymatic or chemical methods. The conventional approach involves the hydrolysis of starch using amylolytic enzymes and subsequent isomerization of dextrose to this compound by glucose isomerase . High this compound syrup can also be produced from inulin by a single-step method using inulinases, achieving approximately 95% this compound yield .
Chemical Reactions Analysis
Types of Reactions: Fructose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hydroxymethylfurfural (HMF) under acidic conditions.
Reduction: this compound can be reduced to form sorbitol using hydrogen in the presence of a catalyst.
Substitution: this compound can participate in the Maillard reaction with amino acids, leading to the formation of complex flavor compounds.
Major Products:
Hydroxymethylfurfural (HMF): Formed during the acid-catalyzed dehydration of this compound.
Sorbitol: Produced by the reduction of this compound.
Maillard Reaction Products: Various flavor compounds formed during the reaction with amino acids.
Scientific Research Applications
Fructose has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemicals, including hydroxymethylfurfural (HMF) and sorbitol.
Medicine: Investigated for its potential therapeutic effects and its role in metabolic disorders.
Mechanism of Action
Comparison with Similar Compounds
Fructose is often compared with other monosaccharides like glucose and galactose, as well as disaccharides like sucrose:
Glucose: Both are monosaccharides, but glucose is an aldohexose, while this compound is a ketohexose.
Galactose: Another monosaccharide, galactose is less sweet than this compound and is primarily found in dairy products.
Sucrose: A disaccharide composed of glucose and this compound.
This compound’s unique properties, such as its high sweetness and different metabolic pathway, make it distinct from other similar compounds.
Properties
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VRPWFDPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | FRUCTOSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | fructose | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fructose | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER. | |
| Record name | D-Fructose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13687 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FRUCTOSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water at 20 °C: good | |
| Record name | FRUCTOSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals | |
CAS No. |
6347-01-9, 57-48-7, 7660-25-5 | |
| Record name | D-Fructopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6347-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Fructose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | FRUCTOSE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is fructose metabolized differently from glucose?
A1: While both are simple sugars, this compound is metabolized primarily in the liver [], unlike glucose which is utilized by various tissues. This compound is readily converted into glucose, lactate, and fatty acids in the liver [, , ].
Q2: Does this compound directly contribute to fat synthesis in the liver?
A2: Yes, excess this compound consumption can directly increase fat accumulation in the liver, potentially leading to non-alcoholic fatty liver disease (NAFLD) [, , , ]. This is because this compound is efficiently converted to precursors for fat synthesis in the liver [].
Q3: Does this compound affect insulin sensitivity?
A3: Studies suggest that high this compound intake can lead to decreased insulin sensitivity, a key factor in developing type 2 diabetes [, , ]. This is attributed to this compound's unique metabolic pathway and its impact on liver function [, ].
Q4: What is the role of this compound 2,6-bisphosphate in this compound metabolism?
A4: this compound 2,6-bisphosphate is a crucial regulator of this compound metabolism, particularly in gluconeogenesis []. It inhibits this compound 1,6-bisphosphatase, an enzyme crucial for glucose production, and stimulates pyrophosphate:this compound 6-phosphate phosphotransferase, influencing the balance between this compound 1,6-bisphosphate and this compound 6-phosphate [].
Q5: Are there alternative pathways for this compound metabolism in bacteria?
A5: Yes, research on Bacillus subtilis indicates the existence of two pathways for this compound metabolism, one involving this compound phosphotransferase and another using fructokinase []. Additionally, studies on Spirillum itersonii found that it utilizes a carrier-mediated transport system for this compound uptake, followed by its catabolism through the glycolytic pathway [].
Q6: What is hereditary this compound intolerance (HFI)?
A6: HFI is a rare genetic disorder caused by a deficiency in the enzyme aldolase B, preventing the proper breakdown of this compound [, ]. This leads to the accumulation of toxic metabolites, causing symptoms like nausea, vomiting, and liver damage upon this compound ingestion [, ].
Q7: How is HFI diagnosed and managed?
A7: HFI diagnosis involves genetic testing and monitoring symptoms after this compound ingestion. Treatment primarily focuses on a strict this compound, sucrose, and sorbitol-free diet [].
Q8: Can this compound be malabsorbed even without HFI?
A8: Yes, this compound malabsorption occurs when the capacity of the transporter protein GLUT5, responsible for this compound absorption in the small intestine, is overwhelmed []. This can lead to gastrointestinal symptoms like bloating, cramps, and diarrhea [].
Q9: How does this compound feeding affect rats?
A9: Studies show that this compound feeding in rats can lead to various metabolic disturbances, including:
- Hyperglycemia and Insulin Resistance: this compound can disrupt glucose homeostasis, leading to elevated blood sugar levels and decreased insulin sensitivity [, , , , ].
- Dyslipidemia: Excess this compound can elevate blood triglyceride levels, potentially contributing to cardiovascular disease [, , , , ].
- Hepatic Steatosis: this compound promotes fat accumulation in the liver, increasing the risk of NAFLD [, , , ].
- Oxidative Stress: this compound metabolism can generate reactive oxygen species, leading to oxidative stress and cellular damage [, ].
Q10: Does this compound consumption impact specific tissues differently?
A10: Yes, this compound consumption has been shown to have depot-specific effects on adipose tissue development and lipoprotein lipase activity in rats []. For instance, this compound consumption has been linked to hyperplasia and hypertrophy in retroperitoneal and dorsal fat pads, while epididymal fat pads remained relatively unaffected [].
Q11: How can this compound consumption be measured?
A11: Apart from dietary recall and food diaries, researchers use biomarkers like urinary sucrose and this compound levels to estimate this compound consumption []. These biomarkers offer a more objective measure of this compound intake [].
Q12: Can this compound metabolism be studied in vitro?
A12: Yes, researchers use various in vitro models, such as isolated perfused pancreas [] and liver cells (HepG2) [], to study specific aspects of this compound metabolism and its effects on cellular function.
Q13: What is the role of NMR spectroscopy in this compound research?
A13: 31P-NMR spectroscopy has been instrumental in identifying transient intermediates in the this compound 2,6-bisphosphatase reaction, providing insights into its reaction mechanism [].
Q14: Can this compound be used in fermentation processes?
A14: Yes, certain yeast strains, like Saccharomyces cerevisiae ATCC 36858 and 36859, exhibit selective fermentation of this compound, enabling the production of concentrated this compound syrups and ethanol [, ]. This highlights the potential of utilizing this compound-rich feedstocks for biofuel production.
Q15: Does this compound affect starch properties?
A15: Research indicates that sugars, including this compound, influence the gelatinization and retrogradation of starches like corn and tapioca starch []. The presence of sugars generally increases the gelatinization temperatures and enthalpy of starches [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
